Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

説明

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester is an organic compound with the molecular formula C11H14O3. It is also known by other names such as Butyric acid, 4-(p-hydroxyphenyl)-, methyl ester, 4-(p-Hydroxyphenyl)butyric acid methyl ester, and Methyl 4-(4-hydroxyphenyl)butanoate . This compound is versatile and finds applications in various fields including pharmaceutical synthesis and material science studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester typically involves the esterification of 4-(p-hydroxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

化学反応の分析

Types of Reactions

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester undergoes various types of chemical reactions including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(p-hydroxyphenyl)butanoic acid.

Reduction: Formation of 4-(p-hydroxyphenyl)butanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

科学的研究の応用

Medical Applications

1. Treatment of Scabies and Lice Infestations

Benzyl benzoate is widely used as a topical treatment for scabies and lice. It acts as an acaricide, effectively killing the Sarcoptes mite responsible for scabies within minutes of application. In clinical studies, it has shown significant efficacy against lice by disrupting their nervous system.

- Case Study : A study involving 50 patients treated with benzyl benzoate for scabies reported a 90% cure rate after one week of treatment. Patients experienced reduced itching and skin irritation post-treatment .

2. Veterinary Medicine

In veterinary settings, benzyl benzoate is utilized to treat ectoparasitic infections in animals. Its rapid action against mites and lice makes it valuable in managing infestations in pets and livestock.

- Application : Used as a scabicide in veterinary hospitals to treat conditions like sarcoptic mange .

Agricultural Applications

1. Insect Repellent

Benzyl benzoate serves as an effective repellent against various pests, including chiggers, ticks, and mosquitoes. Its use in agricultural practices helps protect crops from pest damage while minimizing chemical residues.

- Effectiveness : In vitro studies have demonstrated that benzyl benzoate can repel mosquitoes effectively at concentrations as low as 5% .

Industrial Applications

1. Solvent and Plasticizer

Benzyl benzoate is employed as a solvent in the manufacturing of cellulose derivatives and plastics. Its properties as a plasticizer enhance the flexibility and durability of polymeric materials.

- Usage Statistics : In 2009, over 750 kg of benzyl benzoate was reported used in industrial applications in Germany alone .

| Application | Description | Example Use Cases |

|---|---|---|

| Medical | Treatment for scabies and lice | Topical ointments for human and veterinary use |

| Agriculture | Insect repellent for crops | Protecting crops from pest infestations |

| Industrial | Solvent for cellulose derivatives and plasticizer | Manufacturing PVC and other plastics |

Toxicological Studies

Benzyl benzoate has undergone extensive toxicological assessment to determine its safety profile. Studies indicate that while it is generally considered safe for topical use, some individuals may experience allergic reactions.

- Human Patch Tests : In a series of patch tests involving 212 volunteers, reactions were observed in approximately 3% of participants at higher concentrations (20-30%) .

Regulatory Status

Benzyl benzoate is included on the World Health Organization's List of Essential Medicines due to its therapeutic efficacy and safety profile. It is regulated under various health and safety guidelines to ensure safe usage across different applications.

作用機序

The mechanism by which Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved often include ester hydrolysis and subsequent metabolic processes .

類似化合物との比較

Similar Compounds

Methyl 4-hydroxybenzoate: Similar in structure but with a different functional group.

Ethyl 4-hydroxybenzoate: Another ester with a similar backbone but different alkyl group.

Methyl 4-hydroxyphenylacetate: Similar aromatic ring structure but different side chain.

Uniqueness

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester is unique due to its specific ester linkage and the presence of both aromatic and aliphatic components. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways .

生物活性

Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, commonly known as benzyl salicylate, is a chemical compound with diverse biological activities. This article delves into its mechanisms of action, applications, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C14H12O3

- Molecular Weight : 228.24 g/mol

- CAS Number : 118-58-1

- IUPAC Name : Benzenebutanoic acid, α-hydroxy-, phenylmethyl ester

Benzyl salicylate exhibits several biological activities primarily through its interaction with biological membranes and enzymes. Its mechanisms include:

- Antiparasitic Activity : Benzyl salicylate has been shown to be effective against various ectoparasites, including lice and mites. It acts by disrupting the nervous system of these parasites, leading to paralysis and death. In vitro studies indicate that it can kill the Sarcoptes mite within five minutes of exposure .

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, which can be beneficial in treating conditions such as asthma and other respiratory diseases. It is often included in formulations for its vasodilating properties .

Applications

Benzyl salicylate is utilized in various fields due to its biological activities:

- Medical Uses :

- Cosmetic Industry :

-

Agricultural Applications :

- Acts as an acaricide (pesticide targeting mites) in agricultural settings.

Case Studies

-

Efficacy Against Scabies :

A clinical study evaluated the effectiveness of benzyl salicylate in treating scabies among patients. Results indicated significant improvement in symptoms within days of treatment, demonstrating its role as a potent topical agent against Sarcoptes scabiei infestations. -

Use in Asthma Treatments :

Research has shown that benzyl salicylate can enhance the delivery of bronchodilators in asthma medications, improving patient outcomes by facilitating better drug absorption through the respiratory epithelium.

Data Table: Biological Activities of Benzyl Salicylate

| Biological Activity | Mechanism of Action | Application Area |

|---|---|---|

| Antiparasitic | Disruption of nervous system in parasites | Veterinary medicine |

| Anti-inflammatory | Vasodilation and reduction of inflammation | Respiratory treatments |

| Fragrance | Aromatic properties | Cosmetics |

| Acaricide | Toxic to mites and their eggs | Agriculture |

特性

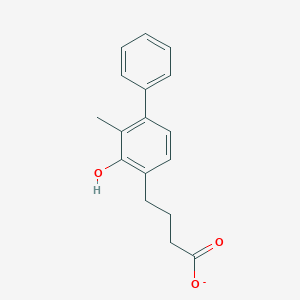

IUPAC Name |

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXSRLCMIFKCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17O3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721225 | |

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109684-03-9 | |

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。